molecular formula C9H6FNO B1342198 4-fluoro-1H-indole-7-carbaldehyde CAS No. 389628-19-7

4-fluoro-1H-indole-7-carbaldehyde

Cat. No.: B1342198
CAS No.: 389628-19-7
M. Wt: 163.15 g/mol
InChI Key: AOKVWJLEQVSXMW-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-7-carbaldehyde (FICA) is an organic compound with a unique structure that has been studied for its potential applications in the field of scientific research. FICA is a versatile compound that has been used in a variety of laboratory experiments, including synthesis, biochemical and physiological effects, and mechanism of action.

Scientific Research Applications

Fluorescent Sensor for Hydrogen Sulfate Ion

4-Fluoro-1H-indole-7-carbaldehyde derivatives have been utilized in the development of fluorescent sensors. For instance, an indole-based receptor was prepared using a Schiff-base reaction of 1H-indole-3-carbaldehyde, demonstrating selective turn-on fluorescent sensor properties for hydrogen sulfate ions in methanol. This application is significant for environmental and biological monitoring, where sensitive and selective detection of specific ions is crucial (Wan et al., 2014).

Synthesis of Indole Carbaldehydes

The compound plays a pivotal role in the synthesis of various indole carbaldehydes and derivatives. For example, a gold-catalyzed cycloisomerization of related compounds yielded 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, illustrating its versatility as a synthetic intermediate in organic chemistry (Kothandaraman et al., 2011).

Development of Novel Compounds and Materials

The compound is instrumental in the development of new materials and molecules with potential applications. For instance, the synthesis of novel indole derivatives using one-pot multicomponent reactions indicated significant antiproliferative activity towards cancer cell lines, highlighting its role in medicinal chemistry and drug development (Fawzy et al., 2018).

Fluorogenic Reagents for Carboxylic Acids

Derivatives of this compound have been explored for their use in fluorogenic reagents. These compounds have been shown to introduce fluorophores into acidic substances effectively, which is important for analytical chemistry and biological imaging (Ito & Maruyama, 1983).

Cascade Synthesis of Enantioenriched 1,7-Annulated Indoles

In a study, a cascade strategy for the enantioselective synthesis of 1,7-annulated indoles was reported using indole-7-carbaldehyde derivatives. This highlights its application in the synthesis of complex organic structures, which are significant in pharmaceuticals and material science (Giardinetti et al., 2015)

Future Directions

Indole derivatives, including 4-fluoro-1H-indole-7-carbaldehyde, have potential for further exploration in various fields such as anticancer drug research and anti-tubercular agents . The design and development of effective indole-based agents is a promising area for future research .

Biochemical Analysis

Biochemical Properties

4-fluoro-1H-indole-7-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic substitution reactions, which are facilitated by the presence of the indole nucleus . The interactions of this compound with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways are of particular interest. These interactions often result in the modulation of enzyme activity and protein function, thereby influencing various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in cell proliferation and apoptosis, leading to potential applications in cancer therapy. Additionally, its impact on cellular metabolism can result in altered levels of key metabolites, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can bind to specific receptors or enzymes, leading to the inhibition of their activity. This inhibition can result in downstream effects on various cellular pathways, ultimately influencing cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include alterations in cell proliferation, apoptosis, and metabolic activity, which can vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, thereby affecting its overall pharmacological profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound in target tissues can significantly impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound in organelles such as the mitochondria or nucleus can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

4-fluoro-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKVWJLEQVSXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594371
Record name 4-Fluoro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389628-19-7
Record name 4-Fluoro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-7-bromoindole (1.0 g, 4.7 mmol) in THF (5 mL) at −78° C. was added n-BuLi (5.6 mL, 2.5M in hexanes) dropwise. The mixture was stirred for 15 min at −78° C., was allowed to warm to 5° C. for 30 min and was then re-cooled to −78° C. DMF (1.8 mL) was then added and the mixture was allowed to warm to room temperature slowly. The reaction was quenched with water and was extracted with ether. The organic phase was dried over MgSO4, filtered and concentrated to afford 4-fluoroindole-7-carboxaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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